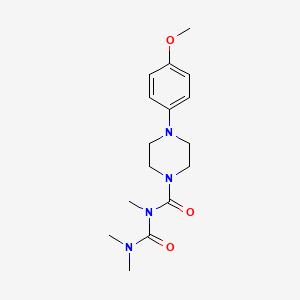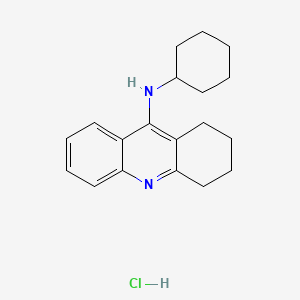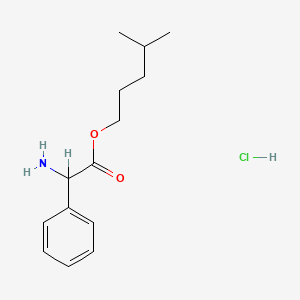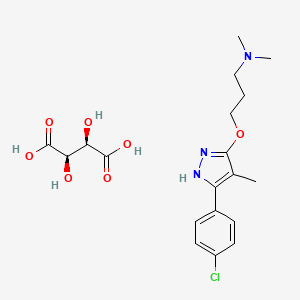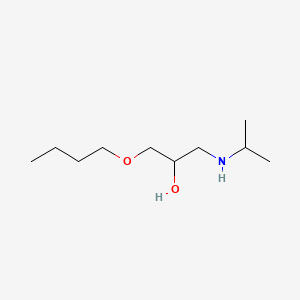
beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride: is a complex organic compound with a unique structure that combines a naphthalene ring, an ethanol group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride typically involves the esterification of beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol with benzoic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic conditions.
Major Products:
Oxidation: Formation of naphthalene-based aldehydes or carboxylic acids.
Reduction: Conversion to naphthalene-based alcohols.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for chemists.
Biology: In biological research, the compound can be used as a fluorescent probe due to its naphthalene ring, which exhibits fluorescence properties. It is also studied for its potential interactions with biological macromolecules.
Medicine: The compound is investigated for its potential pharmacological properties. Its structure suggests it may interact with certain receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(Dimethylamino)ethyl benzoate: Shares the dimethylaminoethyl and benzoate ester groups but lacks the naphthalene ring.
Naphthalene-1-ethanol: Contains the naphthalene ring and ethanol group but lacks the dimethylamino and benzoate ester groups.
Uniqueness: Beta-(2-(Dimethylamino)ethyl)-1-naphthaleneethanol benzoate (ester) hydrochloride is unique due to the combination of its structural features. The presence of both the naphthalene ring and the dimethylaminoethyl group allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
119584-97-3 |
|---|---|
Formule moléculaire |
C23H26ClNO2 |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H25NO2.ClH/c1-24(2)16-15-20(17-26-23(25)19-10-4-3-5-11-19)22-14-8-12-18-9-6-7-13-21(18)22;/h3-14,20H,15-17H2,1-2H3;1H |
Clé InChI |
ZDKLZEJVGXQCOI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(COC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



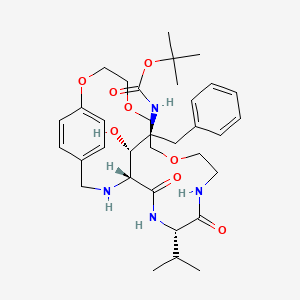

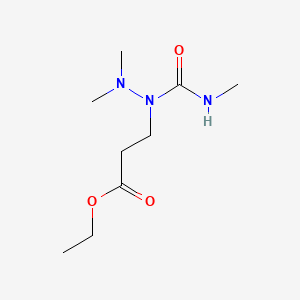
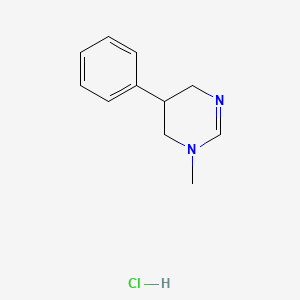
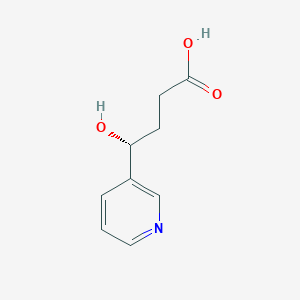
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
